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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde
Cat. No.: B11919413
Get Quote

This technical guide provides a comprehensive analysis of 6-Chloro-4-
methylpicolinaldehyde, a critical heterocyclic building block in medicinal chemistry.[1][2]

Part 1: Chemical Identity & Core Specifications

6-Chloro-4-methylpicolinaldehyde is a trisubstituted pyridine derivative characterized by an
aldehyde function at the C2 position, a methyl group at C4, and a chlorine atom at C6.[1] Its
specific substitution pattern makes it a versatile scaffold for fragment-based drug discovery
(FBDD), particularly in the synthesis of kinase inhibitors and receptor modulators where the
pyridine nitrogen and aldehyde handle facilitate hydrogen bonding and further functionalization.

[1]
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Parameter Technical Specification

IUPAC Name 6-Chloro-4-methylpyridine-2-carbaldehyde
CAS Registry Number 1060804-70-7

Molecular Formula C7HsCINO

Molecular Weight 155.58 g/mol

SMILES Cclcc(Clnc(C=0)c1

Appearance Pale yellow to off-white solid

Solubility Soluble in DCM, DMSO, Methanol; sparingly

soluble in water

_ _ 72-76 °C (Typical for analogous
Melting Point o
picolinaldehydes)

Part 2: Synthetic Methodologies & Manufacturing
Logic
As a Senior Application Scientist, | recommend two primary synthetic pathways. The choice

depends on the starting material availability and the required purity profile.[1]

Pathway A: Selective Reduction (High Precision)

This route is preferred for pharmaceutical GMP intermediates because it avoids over-oxidation
byproducts common in radical oxidations.[1]

e Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).[1][3]

 Activation: Conversion of the acid to the Weinreb amide (N-methoxy-N-methylamide) using
EDCI/HOBL.

e Reduction: Controlled reduction using DIBAL-H or LiAlH4 at -78°C.

o Logic: The Weinreb amide prevents over-reduction to the alcohol, stopping cleanly at the
aldehyde stage upon quench.[1]
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Pathway B: Selective Oxidation (Industrial Scale)[1]

e Precursor: 2-Chloro-4,6-dimethylpyridine.[1]
» Reagent: Selenium Dioxide (SeOz2) in dioxane/water.[1]
e Mechanism: Riley oxidation.

o Logic: The 2-methyl position (alpha to nitrogen) is more activated than the 4-methyl,
allowing for regioselective oxidation.[1] However, this method requires rigorous purification
to remove selenium byproducts.[1]

Synthesis Workflow Diagram
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Figure 1: Comparative synthetic pathways for 6-Chloro-4-methylpicolinaldehyde. Pathway A
(Blue) offers higher chemoselectivity; Pathway B (Red) is more direct but requires rigorous
purification.[1]

Part 3: Analytical Characterization & Quality Control

To validate the identity of synthesized batches, the following spectroscopic signatures must be
confirmed.

Proton NMR (*H-NMR) Expectation (CDCls, 400 MHz)

e 09.9-10.0 ppm (s, 1H): Distinctive aldehyde proton.[1]
e 0 7.6-7.8 ppm (s, 1H): Aromatic proton at C3 (deshielded by adjacent carbonyl).[1]

e 0 7.2-7.4 ppm (s, 1H): Aromatic proton at C5.[1]
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e 0 2.45 ppm (s, 3H): Methyl group at C4.[1]

o Note: The coupling constant between C3-H and C5-H is typically small (~1-2 Hz) due to
meta-positioning, often appearing as singlets or broad singlets.[1]

Mass Spectrometry (LC-MS)

e lonization Mode: ESI+
e Observed Mass: [M+H]* = 156.0 (3>Cl isotope) and 158.0 (3’Cl isotope) in a 3:1 ratio.[1]

» Validation: The presence of the chlorine isotope pattern is the primary confirmation of the
halogenation status.[1]

Part 4: Applications in Drug Discovery

This molecule serves as a "linchpin” intermediate.[1] The aldehyde allows for rapid
diversification, while the chloro-group allows for late-stage cross-coupling.[1]

e Reductive Amination: Reaction with primary amines + NaBH(OACc)s yields secondary amines
(common in GPCR ligands).[1]

e Suzuki-Miyaura Coupling: The C6-Cl is an electrophilic handle.[1] Palladium-catalyzed
coupling with aryl boronic acids replaces the chlorine with biaryl systems.[1]

» Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems
(e.g., imidazo[1,5-a]pyridines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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